REACTION_CXSMILES
|
[Cr](O[Cr]([O-])(=O)=O)([O-])(=O)=O.[K+].[K+].[C:12]1([C:18]2[C:26]3[N:25]=[C:24]([CH:27]([OH:29])[CH3:28])[NH:23][C:22]=3[C:21]([C:30]3[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=3)=[CH:20][CH:19]=2)[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.[NH4+].[OH-]>OS(O)(=O)=O>[C:12]1([C:18]2[C:26]3[N:25]=[C:24]([C:27](=[O:29])[CH3:28])[NH:23][C:22]=3[C:21]([C:30]3[CH:31]=[CH:32][CH:33]=[CH:34][CH:35]=3)=[CH:20][CH:19]=2)[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=1 |f:0.1.2,4.5|
|
Name
|
|
Quantity
|
1.38 g
|
Type
|
reactant
|
Smiles
|
[Cr](=O)(=O)([O-])O[Cr](=O)(=O)[O-].[K+].[K+]
|
Name
|
1-(4,7-diphenyl-1H-benzimidazol-2-yl)ethanol
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C1=CC=C(C=2NC(=NC21)C(C)O)C2=CC=CC=C2
|
Name
|
|
Quantity
|
8.5 mL
|
Type
|
solvent
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Quantity
|
7 mL
|
Type
|
reactant
|
Smiles
|
[NH4+].[OH-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
The slurry was stirred at 90° C. for 10 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
The residue was filtered
|
Type
|
WASH
|
Details
|
washed with water (5×10 ml)
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Type
|
EXTRACTION
|
Details
|
extracted with acetone (10×30 ml)
|
Type
|
FILTRATION
|
Details
|
The combined extracts were filtered trough a 0.5 cm layer of silica
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was re-crystallized from ethyl acetate-cyclohexane
|
Reaction Time |
10 h |
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)C1=CC=C(C=2NC(=NC21)C(C)=O)C2=CC=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |